N-(3,4-dimethoxyphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H27N3O6S and its molecular weight is 449.52. The purity is usually 95%.
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Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines, which this compound likely contains, is an important task of modern organic chemistry . Therefore, future research could focus on optimizing the synthesis process and exploring the potential applications of this compound in pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is the protein FAT1 . FAT1 is a key gene that promotes the migration and growth of cancer cells and is highly expressed on the cell membrane of colon cancer cells .
Mode of Action
N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide: interacts with its target, FAT1, by significantly inhibiting its expression . This interaction results in the suppression of the downstream signaling pathways of FAT1, which are crucial for the migration and growth of cancer cells .
Biochemical Pathways
The compound affects the FAT1 signaling pathway, which is involved in the migration and growth of cancer cells . By inhibiting the expression of FAT1, N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide disrupts this pathway, leading to the suppression of cancer cell migration and growth .
Result of Action
The molecular and cellular effects of N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide ’s action include the significant inhibition of FAT1 expression in tumor cells and the promotion of new tumor suppressor gene expression . In animal experiments, the compound significantly inhibited tumor growth .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide It is noted that the compound has a high safety profile, suggesting that it may be stable under various conditions .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O6S/c1-15-8-11-24(12-9-15)31(27,28)19-5-4-10-23(21(19)26)14-20(25)22-16-6-7-17(29-2)18(13-16)30-3/h4-7,10,13,15H,8-9,11-12,14H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVPRLIQOOAZPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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